molecular formula C15H21NO3 B332687 propyl 4-[(3-methylbutanoyl)amino]benzoate

propyl 4-[(3-methylbutanoyl)amino]benzoate

Cat. No.: B332687
M. Wt: 263.33 g/mol
InChI Key: MDQMEBFAOQRSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 4-[(3-methylbutanoyl)amino]benzoate is an organic compound with the molecular formula C15H21NO3. It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3-methylbutanamido substituent on the benzene ring. This compound is used in various applications, including as a synthetic flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

propyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through several methods. One common method involves the esterification of 4-(3-methylbutanamido)benzoic acid with propanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of methyl 4-(3-methylbutanamido)benzoate with propanol. This reaction can be catalyzed by an immobilized lipase enzyme, which offers the advantage of mild reaction conditions and high specificity .

Industrial Production Methods

In industrial settings, the production of propyl 4-(3-methylbutanamido)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized enzymes or acid catalysts is common to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

propyl 4-[(3-methylbutanoyl)amino]benzoate undergoes several types of chemical reactions, including:

    Esterification: Formation of the ester from the corresponding acid and alcohol.

    Hydrolysis: Breaking down the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Transesterification: Exchange of the ester group with another alcohol.

Common Reagents and Conditions

    Esterification: Typically involves an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.

    Hydrolysis: Can be performed using either acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Transesterification: Often catalyzed by immobilized lipase enzymes or basic catalysts like sodium methoxide.

Major Products Formed

    Hydrolysis: Produces 4-(3-methylbutanamido)benzoic acid and propanol.

    Transesterification: Produces a new ester and the corresponding alcohol.

Scientific Research Applications

propyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Used as a synthetic flavoring agent in the food industry and as a preservative in cosmetics.

Mechanism of Action

The mechanism of action of propyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

propyl 4-[(3-methylbutanoyl)amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of propyl 4-(3-methylbutanamido)benzoate lies in its specific substituents, which confer distinct chemical and biological properties compared to simpler benzoate esters.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

propyl 4-(3-methylbutanoylamino)benzoate

InChI

InChI=1S/C15H21NO3/c1-4-9-19-15(18)12-5-7-13(8-6-12)16-14(17)10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17)

InChI Key

MDQMEBFAOQRSBN-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C

Origin of Product

United States

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